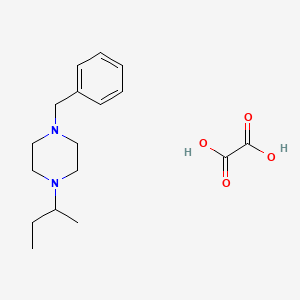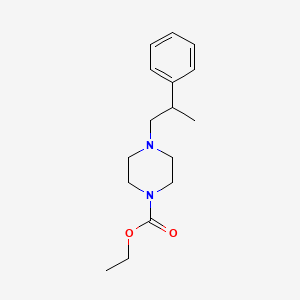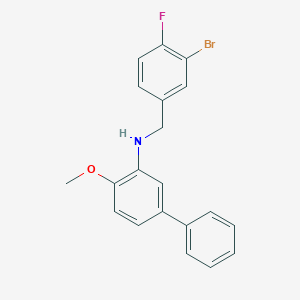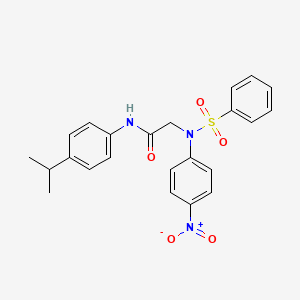![molecular formula C31H28O6 B5005168 2-[(3,4-Dihydroxyphenyl)-(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one](/img/structure/B5005168.png)
2-[(3,4-Dihydroxyphenyl)-(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dihydroxyphenyl)-(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one is a complex organic compound characterized by multiple hydroxyl groups and phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dihydroxyphenyl)-(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule.
Cyclization Reactions: These reactions help in forming the cyclohexenone ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like chromium trioxide or potassium permanganate, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups.
科学的研究の応用
2-[(3,4-Dihydroxyphenyl)-(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Industry: Used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3,4-Dihydroxyphenylacetic Acid: A metabolite of dopamine with similar antioxidant properties.
3,4-Dihydroxyphenylethanol: Known for its antioxidant and anti-inflammatory activities.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Formed in the Maillard reaction and contributes to antioxidant properties.
Uniqueness
2-[(3,4-Dihydroxyphenyl)-(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one is unique due to its complex structure, which allows for multiple functional group interactions and diverse chemical reactivity. Its combination of hydroxyl groups and phenyl rings provides a versatile platform for various chemical modifications and applications.
特性
IUPAC Name |
2-[(3,4-dihydroxyphenyl)-(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O6/c32-23-12-11-20(13-24(23)33)29(30-25(34)14-21(15-26(30)35)18-7-3-1-4-8-18)31-27(36)16-22(17-28(31)37)19-9-5-2-6-10-19/h1-13,21-22,29,32-34,36H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIBIPIFRVZVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C(C2=CC(=C(C=C2)O)O)C3=C(CC(CC3=O)C4=CC=CC=C4)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Furan-3-yl-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B5005098.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B5005109.png)
![3-{[benzyl(2-hydroxyethyl)amino]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B5005133.png)

![N-bicyclo[2.2.1]hept-2-yl-4-bromobenzenesulfonamide](/img/structure/B5005136.png)
![(5-Methyl-2-propan-2-ylcyclohexyl) 2-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]acetate;chloride](/img/structure/B5005143.png)
![8-[(4-methoxyphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5005150.png)
![3-[[4-(Diethylamino)phenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B5005151.png)

![(5E)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE](/img/structure/B5005164.png)


![6-[(4-Methoxy-3-methylphenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5005192.png)
